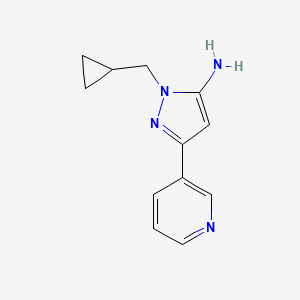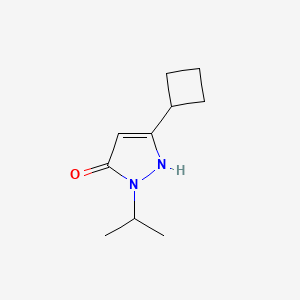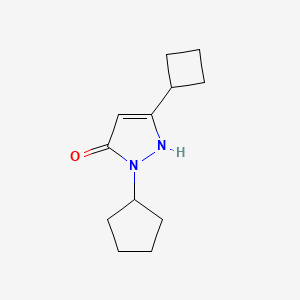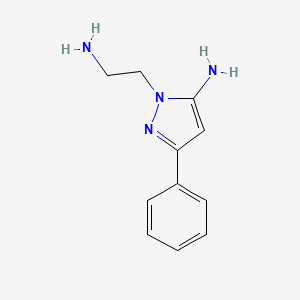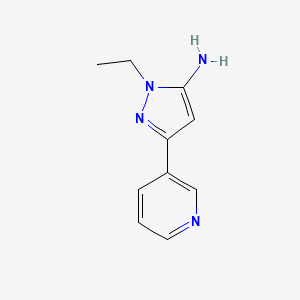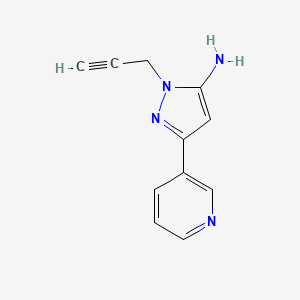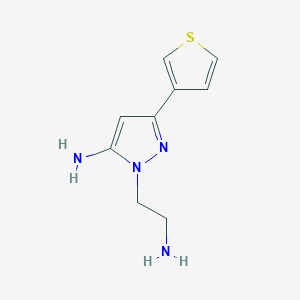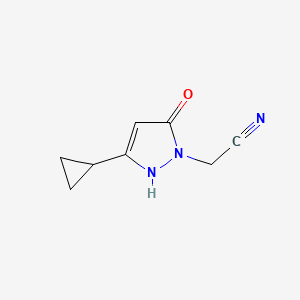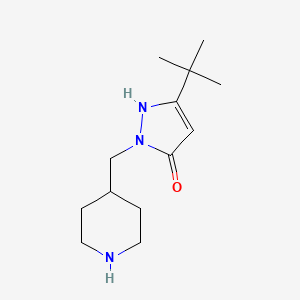
3-(tert-butyl)-1-(cyclopropylmethyl)-1H-pyrazol-5-ol
Descripción general
Descripción
The compound “3-(tert-butyl)-1-(cyclopropylmethyl)-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. This particular compound has a tert-butyl group and a cyclopropylmethyl group attached to the pyrazole ring .
Molecular Structure Analysis
The pyrazole ring in this compound is aromatic and planar. The tert-butyl group is bulky and can create steric hindrance, potentially affecting the compound’s reactivity . The cyclopropylmethyl group is a small, flexible group that can adopt different conformations .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazole ring, the tert-butyl group, and the cyclopropylmethyl group. The pyrazole ring can participate in various reactions typical of aromatic compounds . The tert-butyl group can be reactive under certain conditions, such as in the presence of strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the pyrazole ring suggests it might have some degree of polarity and could potentially form hydrogen bonds . The tert-butyl group is nonpolar and could contribute to the compound’s solubility in nonpolar solvents .Aplicaciones Científicas De Investigación
Hydrogen-Bonded Structures
- 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole forms simple chains via a single C-H...N hydrogen bond, demonstrating the potential of hydrogen bonding in molecular structuring (Abonía et al., 2007).
Synthesis Methodologies
- A novel one-pot synthesis methodology for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine highlights the efficiency and operational ease in pyrazole derivative production (Becerra et al., 2021).
- The study of regioselectivity in synthesizing 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles showcases the impact of reaction media on the synthesis of pyrazole derivatives (Martins et al., 2012).
Small Molecule Fixation
- 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole is used for small molecule fixation, highlighting its utility in synthesizing zwitterionic, bicyclic boraheterocycles (Theuergarten et al., 2012).
Catalytic Applications
- Novel ruthenium(ii) complexes involving 3,5-di-tert-butyl-1H-pyrazol-1-yl derivatives show promise as catalysts for hydrogenation reactions, indicating potential applications in chemical synthesis (Amenuvor et al., 2016).
- The synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate is a key step in the creation of targeted mTOR PROTAC molecules, illustrating the role of pyrazole derivatives in drug development (Zhang et al., 2022).
Structural Analysis
- Crystallographic studies of 3-tert-butyl-1-phenyl-1H-pyrazoles reveal diverse hydrogen-bonded structures, essential for understanding molecular interactions and design (Trilleras et al., 2008).
- Studies on 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones provide insights into their planar heterocyclic core and its implications for chemical reactivity and interactions (Ivanov et al., 2020).
Synthetic Techniques
- The enantioselective synthesis of functionalized pyrazoles using NHC-catalyzed reactions demonstrates advances in stereochemical control in organic synthesis (Yetra et al., 2015).
Polymerization Catalysts
- (Pyrazolylethyl-amine)zinc(II) carboxylate complexes derived from 3,5-di-tert-butyl-1H-pyrazol-1-yl are effective in catalyzing the copolymerization of CO2 and cyclohexene oxide, indicating potential applications in sustainable polymer production (Matiwane et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-tert-butyl-2-(cyclopropylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)9-6-10(14)13(12-9)7-8-4-5-8/h6,8,12H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYHBJXRAKRBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-(cyclopropylmethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



